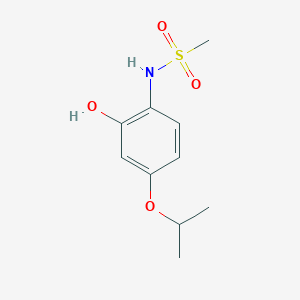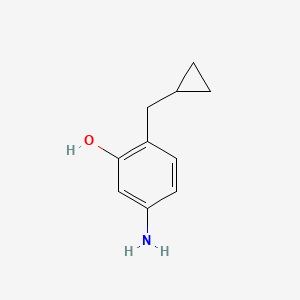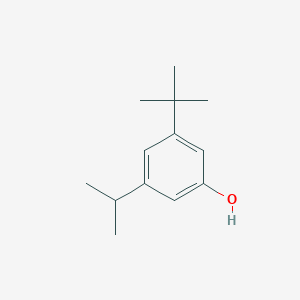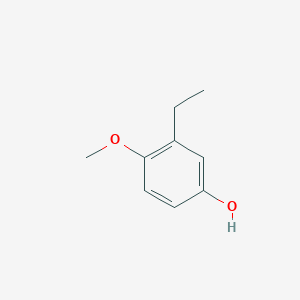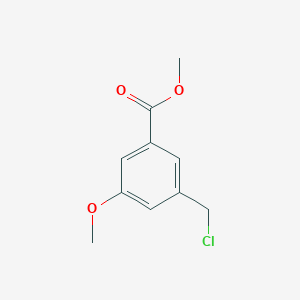
Methyl 3-(chloromethyl)-5-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(chloromethyl)-5-methoxybenzoate: is an organic compound with the molecular formula C10H11ClO3 It is a derivative of benzoic acid, featuring a chloromethyl group and a methoxy group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis typically begins with 3-hydroxybenzoic acid.
Esterification: The hydroxyl group is first methylated using methanol and an acid catalyst to form methyl 3-hydroxybenzoate.
Chloromethylation: The methyl ester is then subjected to chloromethylation using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride. This introduces the chloromethyl group at the 3-position of the benzene ring.
Industrial Production Methods: Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Oxidation: The methoxy group can be oxidized to a carboxyl group under strong oxidative conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Oxidation: Conversion to carboxylic acids.
Reduction: Formation of alcohols.
科学的研究の応用
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Protecting Group: The methoxy group can serve as a protecting group for hydroxyl functionalities during multi-step synthesis.
Biology and Medicine:
Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds.
Biochemical Studies: Used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry:
Polymer Chemistry: Used in the synthesis of specialty polymers and resins.
Agrochemicals: Intermediate in the production of herbicides and pesticides.
作用機序
The mechanism of action of methyl 3-(chloromethyl)-5-methoxybenzoate largely depends on the specific chemical reactions it undergoes. For instance, in nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new bonds. The methoxy group can influence the reactivity of the benzene ring by donating electron density through resonance, making certain positions more reactive.
類似化合物との比較
Methyl 3-(bromomethyl)-5-methoxybenzoate: Similar structure but with a bromomethyl group instead of chloromethyl.
Methyl 3-(hydroxymethyl)-5-methoxybenzoate: Contains a hydroxymethyl group instead of chloromethyl.
Methyl 3-(methoxymethyl)-5-methoxybenzoate: Features a methoxymethyl group.
Uniqueness:
Reactivity: The chloromethyl group in methyl 3-(chloromethyl)-5-methoxybenzoate is more reactive towards nucleophiles compared to the bromomethyl and methoxymethyl groups.
Applications: Its unique reactivity makes it a valuable intermediate in the synthesis of various complex molecules, especially in pharmaceutical and agrochemical industries.
特性
分子式 |
C10H11ClO3 |
|---|---|
分子量 |
214.64 g/mol |
IUPAC名 |
methyl 3-(chloromethyl)-5-methoxybenzoate |
InChI |
InChI=1S/C10H11ClO3/c1-13-9-4-7(6-11)3-8(5-9)10(12)14-2/h3-5H,6H2,1-2H3 |
InChIキー |
GKBQFOVJFIOQFU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1)C(=O)OC)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


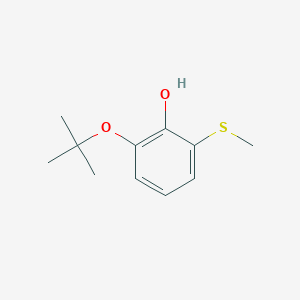
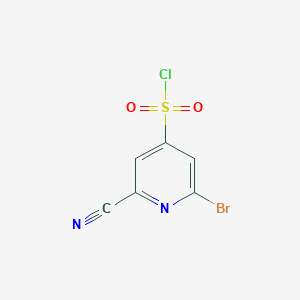
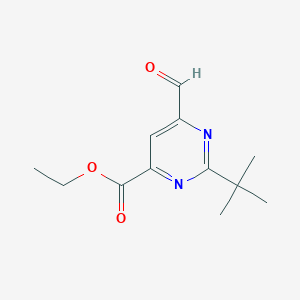
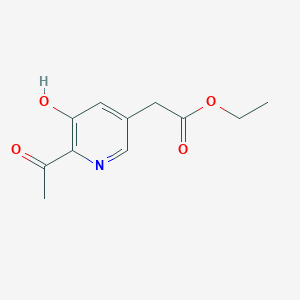
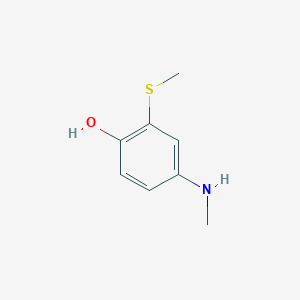
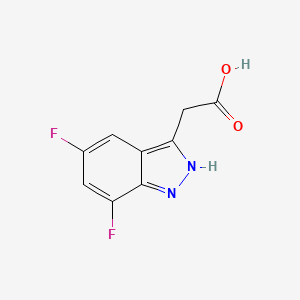
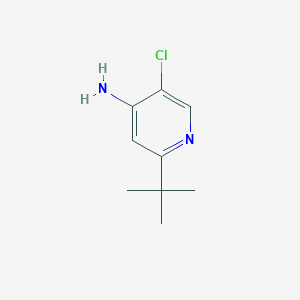
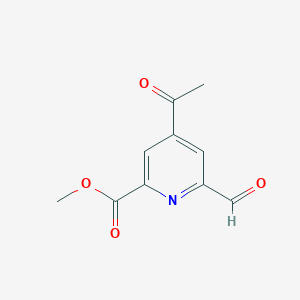
![6,7-Dihydro-5H-pyrrolo[3,4-B]pyridine-3-carbonitrile](/img/structure/B14844814.png)

